molecular formula C21H16Br2N4O5S B11506798 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide

2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide

Cat. No.: B11506798
M. Wt: 596.3 g/mol
InChI Key: RGISADRIAJNNRL-UHFFFAOYSA-N
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Description

2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide is a complex organic compound that features a variety of functional groups, including cyano, acetyl, furan, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The dibromo and nitro groups, in particular, provide unique sites for further chemical modification and potential therapeutic applications .

Properties

Molecular Formula

C21H16Br2N4O5S

Molecular Weight

596.3 g/mol

IUPAC Name

2-[[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(2,6-dibromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C21H16Br2N4O5S/c1-10-18(11(2)28)19(16-4-3-5-32-16)13(8-24)21(25-10)33-9-17(29)26-20-14(22)6-12(27(30)31)7-15(20)23/h3-7,19,25H,9H2,1-2H3,(H,26,29)

InChI Key

RGISADRIAJNNRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)C#N)C3=CC=CO3)C(=O)C

Origin of Product

United States

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